molecular formula C7H5BrF3N B1318948 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine CAS No. 451459-17-9

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B1318948
M. Wt: 240.02 g/mol
InChI Key: OMOUYBVNDMGYGB-UHFFFAOYSA-N
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Description

“2-Bromo-6-methyl-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 451459-17-9 . Its molecular weight is 240.02 . It is stored at room temperature under an inert atmosphere . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is "2-bromo-6-methyl-4-(trifluoromethyl)pyridine" . The InChI code is "1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3" . The compound has a topological polar surface area of 12.9 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass is 238.95575 g/mol .

Scientific Research Applications

1. Agrochemical Industry

  • Application : Trifluoromethylpyridines (TFMP), including 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

  • Application : Several TFMP derivatives, including 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Preparation of Trifluoromethylpyridyllithiums

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums .
  • Methods : This is achieved via a metalation reaction .

4. Synthesis of Metal-Organic Frameworks (MOFs)

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) .

5. Synthesis of Methiodide Salts

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .

6. Preparation of Pyrazolopyridines

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

3. Preparation of Trifluoromethylpyridyllithiums

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums .
  • Methods : This is achieved via a metalation reaction .

4. Synthesis of Metal-Organic Frameworks (MOFs)

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) .

5. Synthesis of Methiodide Salts

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .

6. Preparation of Pyrazolopyridines

  • Application : 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Safety And Hazards

The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is advised to avoid breathing vapors and contact with skin and eyes .

Future Directions

Trifluoromethylpyridine derivatives are thought to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOUYBVNDMGYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591364
Record name 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

CAS RN

451459-17-9
Record name 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methyl-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Güden-Silber, K Klein, M Seitz - Dalton Transactions, 2013 - pubs.rsc.org
… The ligand H 2 1 was synthesized in a linear sequence over five steps starting from 2-bromo-6-methyl-4-trifluoromethyl-pyridine (2) (Scheme 1). Nickel(0)-mediated coupling of 2 to the …
Number of citations: 21 pubs.rsc.org

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